molecular formula C32H38N4Ni B581041 Etioporphyrin I Nickel CAS No. 14055-19-7

Etioporphyrin I Nickel

Cat. No. B581041
CAS RN: 14055-19-7
M. Wt: 537.377
InChI Key: ZWLPPKRKSSHKLY-UHFFFAOYSA-N
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Description

Etioporphyrin I Nickel is a compound with the empirical formula C32H36N4Ni . Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .


Synthesis Analysis

Etioporphyrin I Nickel is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Molecular Structure Analysis

The molecular weight of Etioporphyrin I Nickel is 535.35 g/mol . The SMILES string representation of the molecule is CCc1c(C)c2cc3c(CC)c(C)c4cc5nc(cc6c(CC)c(C)c(cc1n2)n6[Ni]n34)c(C)c5CC .


Chemical Reactions Analysis

Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .


Physical And Chemical Properties Analysis

Etioporphyrin I Nickel appears as a purple powder . Its exact mass and monoisotopic mass are 534.229 g/mol . The compound has a maximum absorption at 392 nm .

Scientific Research Applications

Field-Effect Transistors (FETs)

Ni-EP can be used to fabricate FETs. Researchers create thin films or single-crystal structures of Ni-EP as the active material. These FETs exhibit field-effect behavior, allowing for electronic modulation through gate voltage control .

Safety And Hazards

Etioporphyrin I Nickel is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

properties

{ "Design of the Synthesis Pathway": "Etioporphyrin I Nickel can be synthesized by the reaction of nickel acetate with etioporphyrin I in the presence of a reducing agent.", "Starting Materials": [ "Nickel acetate", "Etioporphyrin I", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve nickel acetate and etioporphyrin I in a suitable solvent (e.g. methanol)", "Add the reducing agent to the solution", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with a suitable solvent (e.g. methanol)", "Dry the product under vacuum to obtain Etioporphyrin I Nickel" ] }

CAS RN

14055-19-7

Product Name

Etioporphyrin I Nickel

Molecular Formula

C32H38N4Ni

Molecular Weight

537.377

IUPAC Name

nickel;2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin

InChI

InChI=1S/C32H38N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16,33-34H,9-12H2,1-8H3;

InChI Key

ZWLPPKRKSSHKLY-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]

synonyms

Etioporphyrin I, Ni deriv.;  Nickel (II) Etioporphyrin I;  (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etioporphyrin I Nickel
Reactant of Route 2
Etioporphyrin I Nickel
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Etioporphyrin I Nickel
Reactant of Route 4
Etioporphyrin I Nickel
Reactant of Route 5
Etioporphyrin I Nickel
Reactant of Route 6
Etioporphyrin I Nickel

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